![molecular formula C19H14ClN3O3S B11599024 (5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599024.png)

(5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

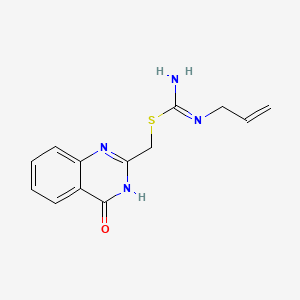

(5Z)-2-(3-Chlorphenyl)-5-(2,3-Dimethoxybenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolo-Triazole gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring beinhaltet, der mit einem Triazolring verschmolzen ist und mit einer Chlorphenyl- und einer Dimethoxybenzyliden-Gruppe substituiert ist.

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von (5Z)-2-(3-Chlorphenyl)-5-(2,3-Dimethoxybenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet typischerweise die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring kann durch Cyclisierung geeigneter Vorläufer wie α-Halogenketone und Thioharnstoffe unter sauren oder basischen Bedingungen synthetisiert werden.

Bildung des Triazolrings: Der Triazolring wird durch Reaktion von Hydrazinen mit Carbonsäuren oder deren Derivaten wie Estern oder Anhydriden gebildet.

Kopplung der Ringe: Der Thiazol- und der Triazolring werden dann durch eine Reihe von Kondensationsreaktionen miteinander gekoppelt, wobei häufig Katalysatoren und spezifische Reaktionsbedingungen eingesetzt werden, um die richtige Regiochemie zu gewährleisten.

Substitutionsreaktionen: Die Chlorphenyl- und Dimethoxybenzyliden-Gruppen werden durch Substitutionsreaktionen eingeführt, typischerweise unter Verwendung geeigneter halogenierter Vorläufer und Nucleophile.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Routen beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren, ein Hochdurchsatz-Screening nach optimalen Reaktionsbedingungen und der Einsatz robuster Katalysatoren, um Ausbeute und Reinheit zu verbessern.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung der entsprechenden Aldehyde oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können auf die Doppelbindung in der Benzyliden-Gruppe abzielen, sie in eine Einfachbindung umwandeln und den entsprechenden Alkan bilden.

Substitution: Die Chlorphenyl-Gruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte:

Oxidationsprodukte: Aldehyde, Carbonsäuren.

Reduktionsprodukte: Alkane.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Chemie:

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden, um Metallkomplexe zu bilden, die als Katalysatoren in verschiedenen organischen Reaktionen wirken.

Materialwissenschaft: Sie kann in Polymere eingearbeitet oder als Baustein für die Synthese von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.

Biologie und Medizin:

Antimikrobielle Mittel: Aufgrund ihrer einzigartigen Struktur hat die Verbindung ein Potenzial als antimikrobielles Mittel gegen verschiedene Bakterien- und Pilzstämme gezeigt.

Krebsforschung: Vorläufige Studien deuten darauf hin, dass die Verbindung eine zytotoxische Aktivität gegen bestimmte Krebszelllinien aufweist, was sie zu einem Kandidaten für weitere Untersuchungen in der Entwicklung von Krebsmedikamenten macht.

Industrie:

Herstellung von Farbstoffen und Pigmenten: Die chromophoren Eigenschaften der Verbindung machen sie für die Verwendung bei der Herstellung von Farbstoffen und Pigmenten für Textilien und andere Materialien geeignet.

5. Wirkmechanismus

Der Wirkmechanismus von (5Z)-2-(3-Chlorphenyl)-5-(2,3-Dimethoxybenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on ist noch nicht vollständig geklärt, es wird jedoch vermutet, dass er Interaktionen mit spezifischen molekularen Zielstrukturen und -wegen beinhaltet. Bei antimikrobiellen Anwendungen kann die Verbindung die Integrität der Zellmembran stören oder essentielle enzymatische Prozesse stören. In der Krebsforschung kann sie durch Interaktionen mit wichtigen Signalwegen Apoptose induzieren oder die Zellproliferation hemmen.

Ähnliche Verbindungen:

(5Z)-2-(3-Chlorphenyl)-5-(Benzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on: Es fehlt die Dimethoxysubstitution, was sich auf seine chemische Reaktivität und biologische Aktivität auswirken kann.

(5Z)-2-(3-Chlorphenyl)-5-(2,3-Dimethoxybenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-thion: Enthält eine Thiongruppe anstelle einer Ketongruppe, was ihre elektronischen Eigenschaften und Reaktivität beeinflussen kann.

Einzigartigkeit: Das Vorhandensein sowohl der Chlorphenyl- als auch der Dimethoxybenzyliden-Gruppen in (5Z)-2-(3-Chlorphenyl)-5-(2,3-Dimethoxybenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on verleiht ihm einzigartige elektronische und sterische Eigenschaften, die es von anderen ähnlichen Verbindungen abheben.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazines with carboxylic acids or their derivatives, such as esters or anhydrides.

Coupling of the Rings: The thiazole and triazole rings are then coupled together through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct regiochemistry.

Substitution Reactions: The chlorophenyl and dimethoxybenzylidene groups are introduced through substitution reactions, typically using appropriate halogenated precursors and nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding alkane.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alkanes.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

Antimicrobial Agents: Due to its unique structure, the compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Anticancer Research: Preliminary studies suggest that the compound may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.

Industry:

Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in the production of dyes and pigments for textiles and other materials.

Wirkmechanismus

The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt cell membrane integrity or interfere with essential enzymatic processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through interactions with key signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(5Z)-2-(3-chlorophenyl)-5-(benzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Lacks the dimethoxy substitution, which may affect its chemical reactivity and biological activity.

(5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-thione: Contains a thione group instead of a ketone, which can influence its electronic properties and reactivity.

Uniqueness: The presence of both the chlorophenyl and dimethoxybenzylidene groups in (5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique electronic and steric properties, making it distinct from other similar compounds

Eigenschaften

Molekularformel |

C19H14ClN3O3S |

|---|---|

Molekulargewicht |

399.9 g/mol |

IUPAC-Name |

(5Z)-2-(3-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C19H14ClN3O3S/c1-25-14-8-4-5-11(16(14)26-2)10-15-18(24)23-19(27-15)21-17(22-23)12-6-3-7-13(20)9-12/h3-10H,1-2H3/b15-10- |

InChI-Schlüssel |

LBBUZAMGLRXIGN-GDNBJRDFSA-N |

Isomerische SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |

Kanonische SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11598953.png)

![2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11598964.png)

![n-(4-Fluorophenyl)-n'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine](/img/structure/B11598965.png)

![(4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11598968.png)

![(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598989.png)

![Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11598993.png)

![5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11599006.png)

![(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599007.png)

![(5Z)-5-(2-butoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599013.png)

![(3Z)-5-bromo-3-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11599016.png)

![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599036.png)

![5-Methyl-2-(3-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599038.png)